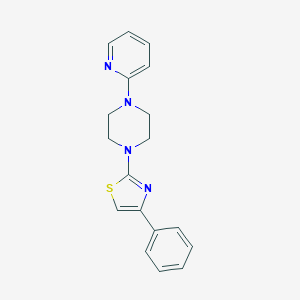![molecular formula C22H19N3OS B299583 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole, also known as MBST, is a chemical compound with potential applications in scientific research. It belongs to the class of 1,2,4-triazole compounds, which have been found to possess a wide range of biological activities.
科学的研究の応用
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has been found to have potential applications in scientific research, especially in the field of medicinal chemistry. It has been shown to possess antitumor, antifungal, and antibacterial activities. This compound has also been found to inhibit the growth of certain viruses, such as herpes simplex virus type 1. In addition, it has been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
作用機序
The mechanism of action of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This compound has also been found to modulate the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. In addition, it has been found to possess antioxidant and anti-inflammatory properties, which can help to reduce oxidative stress and inflammation in the body.
実験室実験の利点と制限
One advantage of using 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole in lab experiments is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole. One area of research could focus on the development of more potent derivatives of this compound with improved biological activities. Another area of research could focus on the use of this compound as a potential treatment for viral infections, such as herpes simplex virus type 1. In addition, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which could help to optimize its use in scientific research.
合成法
The synthesis of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole involves the reaction of 2-methoxybenzyl chloride with thiourea in the presence of sodium hydroxide, followed by the reaction of the resulting intermediate with diphenylacetonitrile in the presence of potassium hydroxide. The final product is obtained through a cyclization reaction in the presence of acetic anhydride and sulfuric acid. The synthesis method has been optimized to yield a high purity product with good yield.
特性
分子式 |
C22H19N3OS |
|---|---|
分子量 |
373.5 g/mol |
IUPAC名 |
3-[(2-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3OS/c1-26-20-15-9-8-12-18(20)16-27-22-24-23-21(17-10-4-2-5-11-17)25(22)19-13-6-3-7-14-19/h2-15H,16H2,1H3 |
InChIキー |
YTPSOSMDBGKMGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B299500.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299501.png)
![4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B299503.png)
![2-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]-4,5-dimethoxybenzenesulfonamide](/img/structure/B299504.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299506.png)
![N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B299508.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B299513.png)
![2-chloro-4,5-difluoro-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B299515.png)
![3-bromo-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299516.png)


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
